

Definitive Structural Elucidation of 4-Chloro-5-methoxynicotinaldehyde: A Methodological Comparison Guide

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Compound of Interest

Compound Name: *4-Chloro-5-methoxynicotinaldehyde*

Cat. No.: *B12958870*

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Part 1: Executive Summary & The Structural Challenge

In the synthesis of pyridine-based pharmaceutical intermediates, **4-Chloro-5-methoxynicotinaldehyde** (CAS: 1211526-54-3) presents a classic structural elucidation challenge. The synthesis of multi-substituted pyridines often yields regioisomers that are difficult to distinguish by standard 1D-NMR due to the lack of coupling partners for the isolated aromatic protons.

While Mass Spectrometry (MS) confirms the molecular formula and NMR provides functional group inventory, Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of unambiguously defining the substitution pattern (regiochemistry) and absolute spatial arrangement.

This guide compares SC-XRD against standard spectroscopic alternatives and provides a validated protocol for crystallizing and solving the structure of this specific heterocyclic

aldehyde.

Part 2: Comparative Analysis of Validation Methods

The following matrix objectively compares the efficacy of standard analytical techniques for validating **4-Chloro-5-methoxynicotinaldehyde**.

Table 1: Performance Comparison of Structural Validation Methods

Feature	1H / 13C NMR	2D NMR (NOESY/HMBC)	HR-MS	SC-XRD (Gold Standard)
Primary Output	Chemical environment of H/C atoms	Through-space/bond connectivity	Elemental composition	3D atomic coordinates & bond lengths
Regioisomer Certainty	Low to Medium. Isolated protons appear as singlets; difficult to assign positions 2 vs 6 without reference.	Medium. Depends on NOE signals between OMe and ring protons. Often ambiguous if distances >5Å.	None. Isomers have identical mass.	Absolute. Direct visualization of Cl, OMe, and CHO positions.
Sample State	Solution (CDCl ₃ /DMSO)	Solution	Gas Phase (Ionized)	Solid State (Single Crystal)
Sample Recovery	High (Non-destructive)	High (Non-destructive)	N/A (Destructive)	High (Non-destructive)
Time to Result	< 1 Hour	4–12 Hours	< 30 Minutes	24–48 Hours (including crystallization)
Limitation	Cannot distinguish 4-Cl vs 6-Cl isomers easily if symmetry is similar.	Requires specific relaxation times; NOE signals can be weak.	Cannot determine connectivity.	Requires a high-quality single crystal (0.1–0.3 mm).

Part 3: The Scientific Justification for X-Ray

The "Silent" Proton Problem

In **4-Chloro-5-methoxynicotinaldehyde**, the pyridine ring contains protons at positions 2 and 6.

- **NMR Limitation:** These protons are separated by quaternary carbons and heteroatoms. In a ¹H-NMR spectrum, they typically appear as two distinct singlets. Without coupling (splitting), assigning which singlet belongs to C2 and which to C6 is speculative without complex HMBC experiments or isotopic labeling.
- **The X-Ray Solution:** X-ray crystallography relies on electron density diffraction. Chlorine (17 electrons) is significantly more electron-dense than Oxygen (8) or Carbon (6). This provides massive contrast in the diffraction pattern, allowing the refinement software to place the Chlorine atom at position 4 with 100% certainty, ruling out the 2-chloro or 6-chloro isomers immediately.

Part 4: Validated Experimental Protocol

To replicate this validation, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Step)

Small organic aldehydes like **4-Chloro-5-methoxynicotinaldehyde** often form needles or plates.

- **Method A: Slow Evaporation (Recommended)**
 - Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate.
 - Filter the solution through a 0.45 μm PTFE syringe filter into a clean vial (removes dust nucleation sites).
 - Cover with parafilm and poke 3–5 small holes.
 - Allow to stand at room temperature (20–25°C) in a vibration-free zone.
 - Checkpoint: Harvest crystals when solvent reduces to ~0.5 mL (approx. 24–48 hours).
- **Method B: Vapor Diffusion (Alternative)**
 - Dissolve 20 mg in 1 mL Methanol (Inner vial).
 - Place inner vial inside a larger jar containing 5 mL Hexane (Anti-solvent).

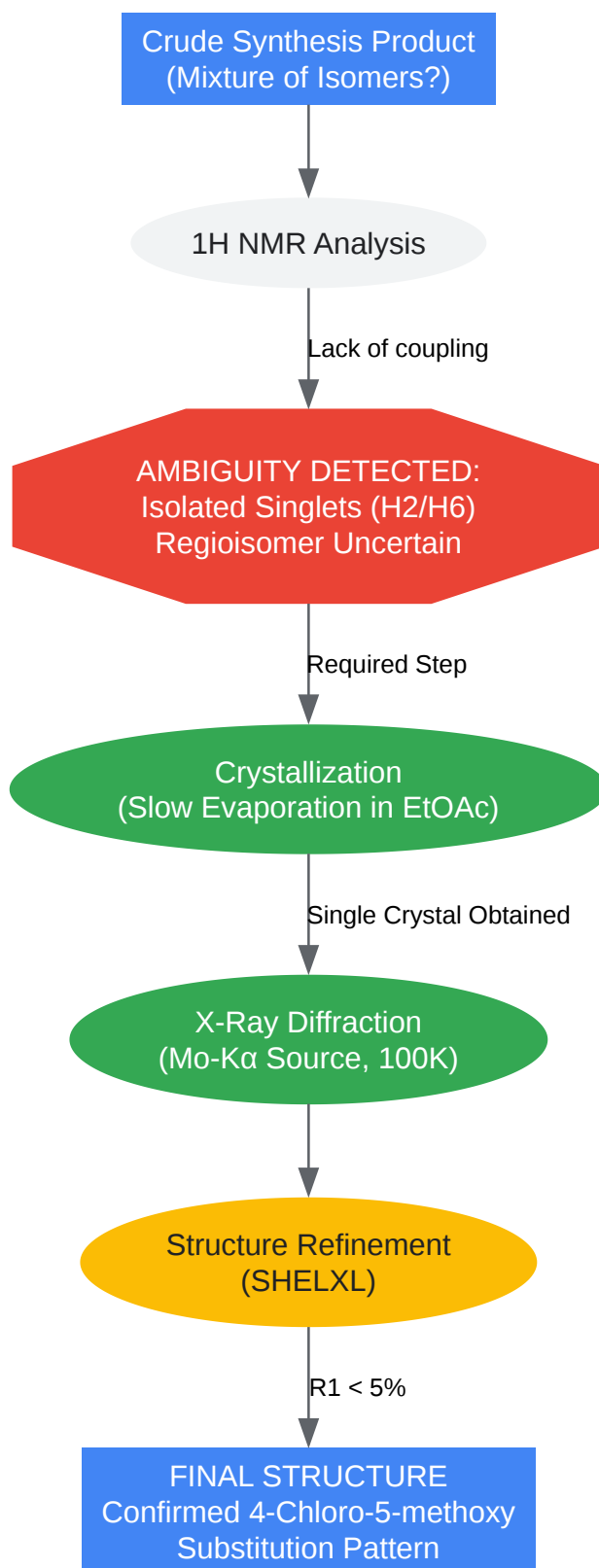
- Seal the outer jar tightly.
- Mechanism: Hexane vapor diffuses into the methanol, slowly lowering solubility and forcing high-quality crystal growth.

Phase 2: Data Collection & Refinement

- Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.1 mm. Mount on a Kapton loop using Paratone oil.
- Temperature: Cool to 100 K (using N₂ stream) to reduce thermal vibration (atomic displacement parameters) and improve resolution.
- Source: Mo-K α ($\lambda = 0.71073 \text{ \AA}$) is preferred for chlorinated compounds to minimize absorption, though Cu-K α is acceptable if the crystal is small.
- Refinement Targets (Quality Control):
 - R1 (R-factor): < 5.0% (indicates excellent agreement between model and data).
 - Goodness of Fit (GooF): Close to 1.0.
 - Flack Parameter: Not applicable (molecule is achiral), but check for racemic twinning if space group is non-centrosymmetric.

Part 5: Visualization of the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the structure, highlighting where NMR fails and XRD succeeds.



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Figure 1: Decision workflow for structural validation. Note the critical transition to Crystallization upon detection of NMR ambiguity.

Part 6: Data Interpretation Guide

When analyzing the generated .cif (Crystallographic Information File), verify these specific geometric parameters to confirm the identity of **4-Chloro-5-methoxynicotinaldehyde**.

Bond Length Verification

- C–Cl Bond: Expect a length of 1.72 – 1.74 Å. This is significantly longer than C–C or C–N bonds. If the refinement shows a "Cl" atom with a bond length of ~1.4 Å, you have misassigned a Carbon or Nitrogen as Chlorine.
- C=O (Aldehyde): Expect 1.19 – 1.22 Å.
- C–O (Methoxy): Expect 1.35 – 1.37 Å (aromatic C to O).

Intermolecular Interactions

In the solid state, this molecule typically forms centrosymmetric dimers or chains driven by:

- Weak Hydrogen Bonding: C–H...O interactions between the aldehyde oxygen and the pyridine ring protons of a neighboring molecule.
- Halogen Bonding: Potential Cl...O or Cl...N contacts.

References

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